molecular formula C13H10INO B500672 N-(4-iodophenyl)benzamide CAS No. 52807-29-1

N-(4-iodophenyl)benzamide

Cat. No. B500672
CAS RN: 52807-29-1
M. Wt: 323.13g/mol
InChI Key: CKKGAPLFCABOSW-UHFFFAOYSA-N
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Description

“N-(4-iodophenyl)benzamide” is a chemical compound with the CAS Number: 52807-29-1 . It has a molecular weight of 323.13 and its molecular formula is C13H10INO . The compound is typically stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of benzamides, including “N-(4-iodophenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The InChI code for “N-(4-iodophenyl)benzamide” is 1S/C13H10INO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(4-iodophenyl)benzamide” is a solid at room temperature . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Organic Synthesis

N-(4-iodophenyl)benzamide: is utilized in organic chemistry as a precursor for synthesizing various benzamide derivatives . These derivatives are integral to the development of new pharmaceuticals and are also used in industries such as paper, plastic, and rubber. The compound’s iodine atom makes it a valuable starting material for further functionalization through cross-coupling reactions, which are pivotal in constructing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, N-(4-iodophenyl)benzamide serves as a building block for the synthesis of potential drug candidates . It is particularly significant in the creation of CDK4/6 inhibitors, which are drugs targeting enzymes involved in cell proliferation and are used in cancer treatment. The iodine moiety in the compound provides a site for binding with biological targets, enhancing the drug’s efficacy.

Agriculture

The compound finds applications in agriculture, where it is used in the design of novel benzamides with pesticidal properties . These benzamides are designed to have high activity and low toxicity, making them safer for use in crop protection. The structural versatility of N-(4-iodophenyl)benzamide allows for the creation of a variety of bioisosteres that can be tested for their pesticidal efficacy.

Material Science

In material science, N-(4-iodophenyl)benzamide is explored for its potential use in creating new materials . Its molecular structure can be modified to alter physical properties like melting points and solubility, which are crucial for developing materials with specific characteristics needed in electronics, coatings, and other advanced materials.

Environmental Science

Environmental science research utilizes N-(4-iodophenyl)benzamide in the study of green chemistry practices . It is involved in the development of eco-friendly synthetic pathways for benzamide derivatives, which are important intermediates in various industrial processes. The focus is on reducing the environmental impact of chemical synthesis by using less hazardous reagents and sustainable methods.

Pharmacology

Pharmacologically, N-(4-iodophenyl)benzamide is instrumental in the synthesis of various pharmacological agents . It is used to create compounds with potential analgesic, anti-inflammatory, and antipyretic activities. The iodine substituent plays a critical role in the pharmacokinetics and pharmacodynamics of these agents, influencing their absorption, distribution, metabolism, and excretion.

Biochemistry

In biochemistry, N-(4-iodophenyl)benzamide is used in the study of enzyme-substrate interactions . It acts as a substrate or inhibitor for various enzymes, helping to elucidate their mechanisms of action. This knowledge is essential for understanding metabolic pathways and for the design of enzyme-targeted drugs.

Industrial Applications

Industrially, N-(4-iodophenyl)benzamide is a key intermediate in the synthesis of compounds used in the manufacturing of dyes, pigments, and other chemical products . Its reactivity allows for the introduction of various functional groups, enabling the production of a wide range of industrial chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for “N-(4-iodophenyl)benzamide” could involve further exploration of its potential biological activities and applications in pharmaceuticals. As benzamides are widely used in the pharmaceutical industry, new synthetic methods and potential applications of this compound could be of considerable importance .

properties

IUPAC Name

N-(4-iodophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKGAPLFCABOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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